![molecular formula C17H16F2N4O2 B2510173 (3,4-difluorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034613-03-9](/img/structure/B2510173.png)
(3,4-difluorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis in Neurological Research
(Wang, Gao, Xu, & Zheng, 2017) explored the synthesis of a PET agent for imaging the LRRK2 enzyme in Parkinson's disease. This study involved the use of related compounds to (3,4-difluorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone, highlighting its potential application in neurological research and diagnostic imaging.
Antitumor Activity
Research by (Lei, Wang, Xiong, & Lan, 2017) demonstrated the significance of morpholino-pyrimidin derivatives, which are closely related to the compound , as important intermediates in inhibiting tumor necrosis factor alpha and nitric oxide. This indicates the compound’s relevance in cancer research.
Defluorination Studies
The study of defluorination processes in related compounds was investigated by (Fasani, Tilocca, Protti, Merli, & Albini, 2008). This research provides insights into the chemical behavior of fluorinated compounds, which is essential for understanding the stability and reactivity of (3,4-difluorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone.
Pharmaceutical Applications
(Sharma et al., 2012) investigated the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase inhibitor, which includes structural elements similar to the compound . This research underscores the potential pharmaceutical applications of such compounds.
Heterocyclic Chemistry
Studies on nucleophilic cleavage in heterocyclic compounds by (Zadorozhny, 2013) and (Zadorozhny, 2012) provide a foundation for understanding the synthesis and applications of pyrimidine-based compounds, relevant to the synthesis and application of the compound in focus.
Mechanism of Action
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a subfamily of receptor tyrosine kinases, which are aberrant in various types of cancers and are considered promising targets for cancer treatment .
Mode of Action
The compound interacts with FGFR by inhibiting its kinase activity . This inhibition disrupts the signaling pathways regulated by FGFR, leading to the suppression of cancer cell proliferation .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival . By inhibiting FGFR, the compound disrupts these processes, thereby exerting its anti-cancer effects .
Pharmacokinetics
It is noted that one of the compounds in the same series showed high selectivity and good metabolic characteristics, suggesting potential for further development .
Result of Action
The inhibition of FGFR by the compound leads to the suppression of cancer cell proliferation . This results in the potential slowing or halting of tumor growth .
properties
IUPAC Name |
(3,4-difluorophenyl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O2/c18-13-2-1-11(7-14(13)19)16(24)23-9-12-8-20-17(21-15(12)10-23)22-3-5-25-6-4-22/h1-2,7-8H,3-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWNYRZRXRKSEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-difluorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.